Home > Products > Screening Compounds P49654 > N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA -

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA

Catalog Number: EVT-4718939
CAS Number:
Molecular Formula: C21H24FN7OS
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide

Compound Description: (2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide is studied for its potential use in combination therapies for cancer treatment. The research explores its synergistic effects when combined with other anti-cancer agents or radiation therapy [, ].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor []. It was specifically designed for topical ocular delivery and is investigated as a potential therapy for neovascular age-related macular degeneration []. The research highlights its potency and efficacy in rodent models, minimal systemic exposure after topical ocular administration, and acceptable ocular pharmacokinetic profile [].

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a potent, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) []. It shows high affinity for oncogenic EGFR mutants, including those with the T790M gatekeeper substitution, while demonstrating selectivity over wild-type EGFR []. The compound displays promising activity against various EGFR mutations and exhibits desirable pharmacokinetic properties [], making it a potential candidate for treating NSCLC.

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

Compound Description: This series of compounds acts as potent and selective inhibitors of monoamine oxidase B (MAO-B) []. These inhibitors were investigated for their potential in improving memory and cognition []. The research demonstrates their ability to enhance transcriptional activation of the CRE promoter and improve memory in rodent models [], suggesting potential therapeutic benefits for cognitive disorders.

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and N-(3-oxo- 2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamides

Compound Description: These series of compounds are non-peptidal heterocyclic antagonists of cholecystokinin (CCK) receptors, specifically CCK1 [, ]. They demonstrate potent binding affinities for CCK1 receptors and exhibit anxiolytic and antidepressant effects in animal models []. These compounds also show potential for enhancing the analgesic effects of morphine [, ], highlighting their potential therapeutic applications in pain management and mood disorders.

Properties

Product Name

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]thiourea

Molecular Formula

C21H24FN7OS

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C21H24FN7OS/c1-27-19(20(30)28-10-5-2-6-11-28)17(13-23-27)24-21(31)25-18-9-12-29(26-18)14-15-7-3-4-8-16(15)22/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H2,24,25,26,31)

InChI Key

CVMSKWLRBRVMMP-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F)C(=O)N4CCCCC4

Canonical SMILES

CN1C(=C(C=N1)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F)C(=O)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.